

WBC100: A Novel c-Myc Degradator for Oncotherapy

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Compound of Interest

Compound Name: WBC100

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A Technical Whitepaper on the Preclinical Research and Discovery of a Promising Molecular Glue Degradator

This document provides a comprehensive technical overview of the preclinical data and discovery of **WBC100**, a first-in-class, orally active small molecule that functions as a molecular glue to induce the degradation of the oncoprotein c-Myc. This guide is intended for researchers, scientists, and professionals in the field of drug development.

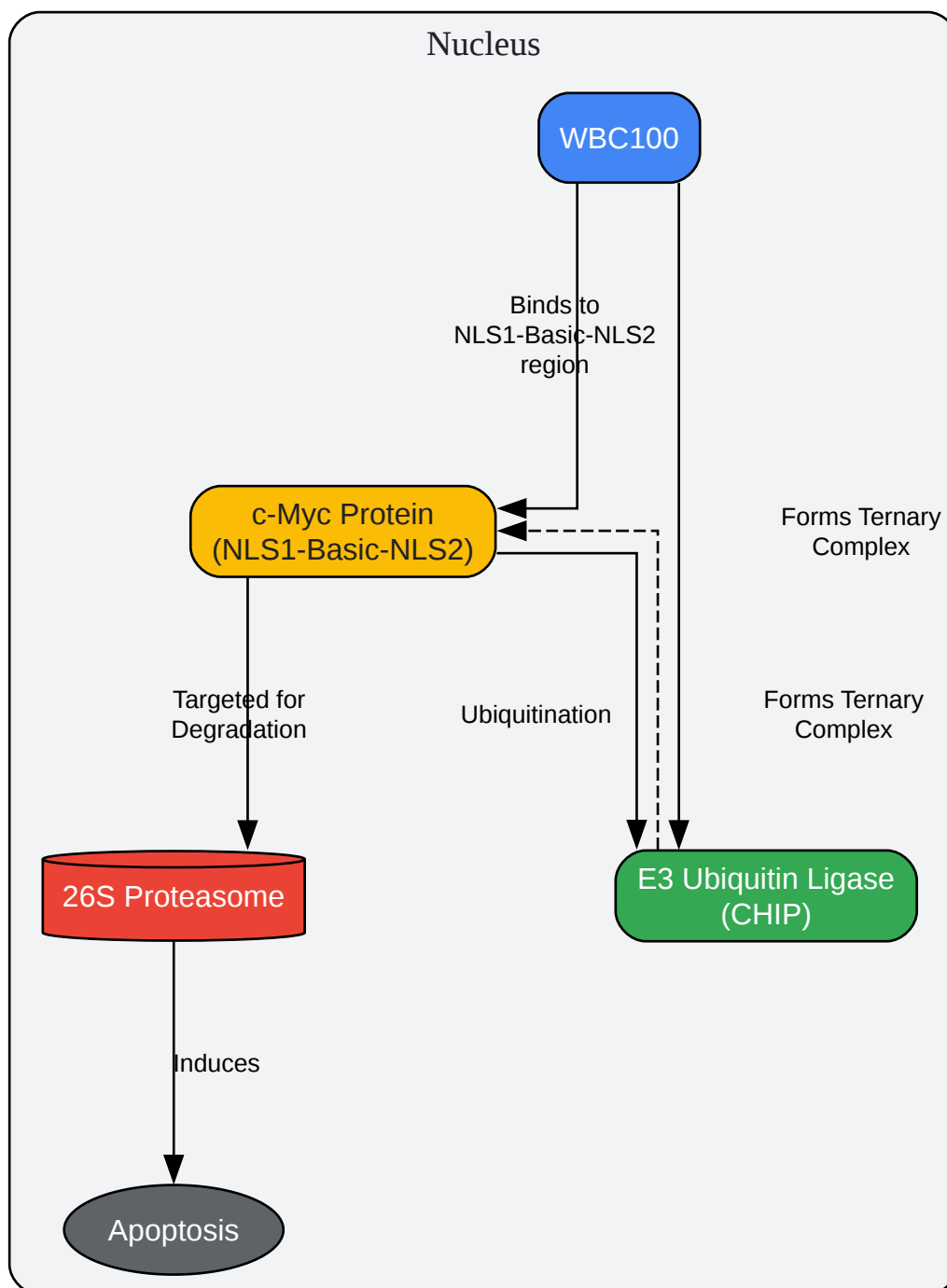
Abstract

The MYC family of oncogenes, particularly c-Myc, are implicated in a majority of human cancers and are frequently associated with poor clinical outcomes.^{[1][2]} For over three decades, the c-Myc oncoprotein has been considered an "undruggable" target due to its intrinsically disordered structure.^{[1][3]} **WBC100** has emerged as a novel therapeutic agent that circumvents this challenge. It acts as a molecular glue, selectively inducing the degradation of c-Myc protein.^{[1][3]} Preclinical studies have demonstrated its potent and selective activity against c-Myc overexpressing cancer cells, leading to tumor regression in various cancer models.^{[1][2]} This whitepaper will delve into the mechanism of action, preclinical efficacy, and safety profile of **WBC100**, and provide detailed experimental protocols from key studies.

Mechanism of Action

WBC100 is a potent and selective c-Myc molecular glue degrader.^{[4][5]} It directly targets the nuclear localization signal 1 (NLS1)–Basic–nuclear localization signal 2 (NLS2) region of the c-

Myc protein.[1][2][6] By binding to this pocket, **WBC100** facilitates the interaction between c-Myc and the E3 ubiquitin ligase CHIP, leading to the ubiquitination and subsequent degradation of c-Myc via the 26S proteasome pathway.[1][4][6] This targeted degradation of c-Myc induces apoptosis in cancer cells that overexpress this oncoprotein.[1][6]



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Figure 1: Mechanism of action of **WBC100** in inducing c-Myc degradation.

Preclinical Efficacy

In Vitro Activity

WBC100 has demonstrated potent and selective cytotoxicity against a panel of human cancer cell lines with high c-Myc expression. In contrast, normal human cell lines with low c-Myc expression were significantly less sensitive.

| Cell Line | Cancer Type | IC50 (nM)[4] |
|----------------------|------------------------|--------------|
| c-Myc Overexpressing | | |
| MOLM-13 | Acute Myeloid Leukemia | 16 |
| H9 | T-cell Lymphoma | 17 |
| Mia-paca2 | Pancreatic Cancer | 61 |
| c-Myc Low Expressing | | |
| WI38 | Normal Lung Fibroblast | 570 |
| MRC-5 | Normal Lung Fibroblast | 151 |
| L02 | Normal Liver | 2205 |

Table 1: In vitro cytotoxicity of **WBC100** in c-Myc overexpressing cancer cell lines and c-Myc low expressing normal cell lines after 72 hours of treatment.

Western blot analysis confirmed that **WBC100** treatment leads to a dose-dependent and time-dependent decrease in c-Myc protein levels in cancer cells.[4][5] This effect was rescued by co-treatment with the proteasome inhibitor MG-132, further validating the proteasome-dependent mechanism of action.[4][5] Importantly, **WBC100** did not significantly affect the protein levels of other transcription factors such as XPB, Rpb1, and STAT3, highlighting its selectivity for c-Myc. [4][5]

In Vivo Efficacy

Oral administration of **WBC100** has shown significant anti-tumor activity in multiple xenograft mouse models of both hematological and solid tumors.

| Animal Model | Cancer Type | Dosing Regimen | Outcome[4][5] |
|-----------------------------|-----------------------------------|--|--|
| MOLM-13 Xenograft | Acute Myeloid Leukemia | 0.1 - 0.4 mg/kg, p.o., twice daily for 21 days | Dose-dependent tumor regression and prolonged survival. Complete tumor eradication at 0.2 and 0.4 mg/kg. |
| MOLM-13 Xenograft | Refractory Acute Myeloid Leukemia | 0.4 - 0.8 mg/kg, p.o., once daily for 14 days | Elimination of refractory leukemia cells. |
| Pancreatic Cancer Xenograft | Pancreatic Cancer | Not specified | Potent tumor regression.[1] |
| Gastric Cancer Xenograft | Gastric Cancer | Not specified | Potent tumor regression.[1] |

Table 2: In vivo efficacy of **WBC100** in various mouse xenograft models.

Notably, in a refractory acute myeloid leukemia model, **WBC100** was effective in eliminating tumor cells, whereas the c-Myc transcription inhibitor (+)-JQ1 showed no significant anti-tumor activity.[4]

Clinical Development

A first-in-human, open-label, single-arm, dose-escalation Phase I clinical trial (NCT05100251) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of **WBC100** in patients with advanced solid tumors positive for c-Myc expression who are refractory to or intolerant of standard systemic treatments.[7]

As of December 9, 2024, 28 patients were enrolled across seven dose levels (0.5 mg to 3.5 mg) administered orally every other day.[8][9] Preliminary results indicate that **WBC100** has a tolerable safety profile and shows early signs of anti-tumor activity, particularly in pancreatic

ductal adenocarcinoma (PDAC).[8] Among evaluable patients, one partial response and six stable diseases were observed.[9]

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

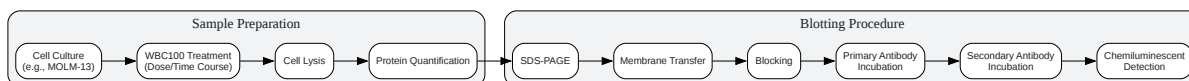
- Cell Culture: c-Myc overexpressing cancer cell lines (MOLM-13, H9, Mia-paca2) and c-Myc low-expressing normal human cell lines (L02, MRC-5, WI38) were cultured in appropriate media.[1]
- Treatment: Cells were seeded in 96-well plates and treated with various concentrations of **WBC100** for 72 hours.[1]
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.
- Formazan Solubilization: The formazan crystals were dissolved in a solubilization buffer.
- Absorbance Reading: The absorbance was measured at a specific wavelength to determine cell viability and calculate IC50 values.

Western Blot Analysis

- Cell Lysis: MOLM-13 and Mia-paca2 cells were treated with **WBC100** (0-320 nM) for 24 hours or at a fixed concentration for different time points.[4][5] Cells were then lysed to extract total protein.
- Proteasome Inhibition: For rescue experiments, cells were co-treated with **WBC100** and the proteasome inhibitor MG-132 (1 μ M) for 6 hours.[1]
- Protein Quantification: Protein concentration was determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane was probed with primary antibodies against c-Myc, XPB, Rpb1, STAT3, and a loading control (e.g., GAPDH or β -actin), followed by incubation with

HRP-conjugated secondary antibodies.

- Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.



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